molecular formula C4H6N4O2 B13794065 4,6(1H,5H)-Pyrimidinedione, 2,5-diamino-(6CI,7CI,9CI)

4,6(1H,5H)-Pyrimidinedione, 2,5-diamino-(6CI,7CI,9CI)

Cat. No.: B13794065
M. Wt: 142.12 g/mol
InChI Key: XSDUIRFHCZLNFF-UHFFFAOYSA-N
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Description

4,6(1H,5H)-Pyrimidinedione, 2,5-diamino-(6CI,7CI,9CI) is a heterocyclic organic compound with the molecular formula C4H6N4O2. This compound is part of the pyrimidinedione family, characterized by a pyrimidine ring with two keto groups at positions 4 and 6, and amino groups at positions 2 and 5. It is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4,6(1H,5H)-Pyrimidinedione, 2,5-diamino-(6CI,7CI,9CI) typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as urea and malonic acid.

    Cyclization: The reaction involves cyclization of these starting materials under acidic or basic conditions to form the pyrimidine ring.

    Amination: Amination at positions 2 and 5 is achieved using ammonia or amine derivatives under controlled conditions.

    Purification: The final product is purified using recrystallization or chromatography techniques to obtain a high-purity compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4,6(1H,5H)-Pyrimidinedione, 2,5-diamino-(6CI,7CI,9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the keto groups to hydroxyl groups.

    Substitution: The amino groups at positions 2 and 5 can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or water, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives, as well as Schiff bases.

Scientific Research Applications

4,6(1H,5H)-Pyrimidinedione, 2,5-diamino-(6CI,7CI,9CI) has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, 2,5-diamino-(6CI,7CI,9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

4,6(1H,5H)-Pyrimidinedione, 2,5-diamino-(6CI,7CI,9CI) can be compared with other similar compounds, such as:

    4,6-Dichloropyrimidine-2,5-diamine: This compound has chlorine atoms at positions 4 and 6 instead of keto groups, leading to different chemical reactivity and applications.

    2,4-Diamino-6-hydroxypyrimidine: This compound has hydroxyl groups at position 6, which affects its solubility and biological activity.

    2,5-Diamino-4,6-dihydroxypyrimidine: This compound has hydroxyl groups at positions 4 and 6, leading to different chemical and biological properties.

Properties

IUPAC Name

2,5-diamino-1H-pyrimidine-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c5-1-2(9)7-4(6)8-3(1)10/h1H,5H2,(H3,6,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDUIRFHCZLNFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(=O)NC(=NC1=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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